CYP51 Target Engagement: Propiconazole Exhibits Tighter Binding and Complete Enzyme Inhibition Compared to Tebuconazole
Propiconazole demonstrates more potent target engagement against CYP51 than the widely used comparator tebuconazole. In a direct head-to-head biochemical assay using Saprolegnia parasitica CYP51, propiconazole achieved a dissociation constant (Kd) of ≤5.7 ± 2.1 nM and an IC₅₀ of 0.20 μM, with 0% residual CYP51 activity at 4 μM azole concentration [1]. In contrast, tebuconazole exhibited a Kd of ≤14.6 ± 5.7 nM and an IC₅₀ of 0.47 μM, with 27% residual CYP51 activity [1]. This represents an approximately 2.6-fold tighter binding and complete versus partial enzyme inhibition for propiconazole relative to tebuconazole.
| Evidence Dimension | CYP51 binding affinity (Kd) and residual enzyme activity |
|---|---|
| Target Compound Data | Kd ≤5.7 ± 2.1 nM; IC₅₀ 0.20 μM; residual CYP51 activity 0% at 4 μM |
| Comparator Or Baseline | Tebuconazole: Kd ≤14.6 ± 5.7 nM; IC₅₀ 0.47 μM; residual CYP51 activity 27% at 4 μM |
| Quantified Difference | ~2.6-fold tighter binding (Kd); complete (0%) vs. partial (27%) enzyme inhibition |
| Conditions | Recombinant Saprolegnia parasitica CYP51; 4 μM azole concentration; three replicates |
Why This Matters
Complete CYP51 inhibition at the target site is mechanistically linked to fungicidal efficacy and resistance management; procurement decisions for reference standards used in target engagement studies must account for potency differences among triazoles.
- [1] Warrilow AGS, Hull CM, Parker JE, et al. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 2013;57(3):1352-1360. Table 1 data for Saprolegnia parasitica CYP51. doi:10.1128/AAC.02067-12 View Source
